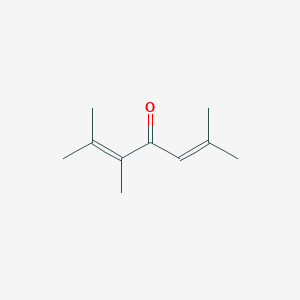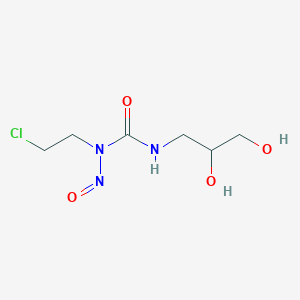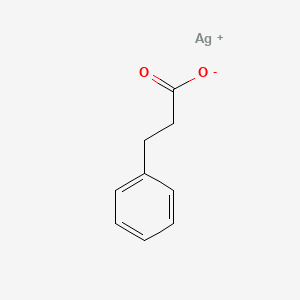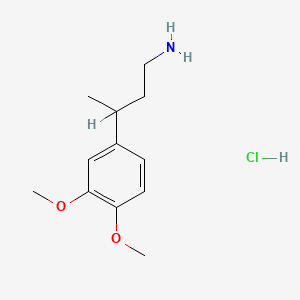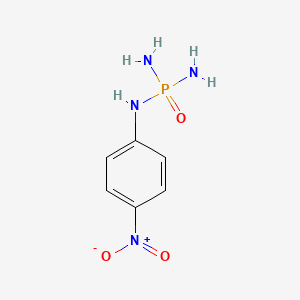
N-(4-Nitrophenyl)phosphoric triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrophenyl)phosphoric triamide is an organic compound with the molecular formula C6H9N4O3P It is a derivative of phosphoric triamide, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-Nitrophenyl)phosphoric triamide can be synthesized starting from 4-nitroaniline and phosphorus pentachloride. The process involves the formation of a phosphoric acid dichloride intermediate, which is then reacted with ammonia to yield the final product .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale production. This includes controlling reaction temperatures, pressures, and the use of catalysts to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Nitrophenyl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide can be used for nucleophilic aromatic substitution.
Major Products
Reduction: The major product is N-(4-aminophenyl)phosphoric triamide.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
N-(4-Nitrophenyl)phosphoric triamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Nitrophenyl)phosphoric triamide involves its interaction with specific molecular targets, such as enzymes. It acts by inhibiting the activity of these enzymes, thereby regulating biochemical pathways. The nitro group plays a crucial role in its binding affinity and inhibitory activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Nitrophenyl)phosphoric triamide
- N-(3-Nitrophenyl)phosphoric triamide
- N-(4-Methylphenyl)phosphoric triamide
Uniqueness
N-(4-Nitrophenyl)phosphoric triamide is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it exhibits different binding affinities and inhibitory effects on enzymes, making it a valuable compound for specific applications .
Propiedades
Número CAS |
77055-79-9 |
|---|---|
Fórmula molecular |
C6H9N4O3P |
Peso molecular |
216.13 g/mol |
Nombre IUPAC |
N-diaminophosphoryl-4-nitroaniline |
InChI |
InChI=1S/C6H9N4O3P/c7-14(8,13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H5,7,8,9,13) |
Clave InChI |
UCYCEWSZAPJTAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NP(=O)(N)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt](/img/structure/B14440719.png)
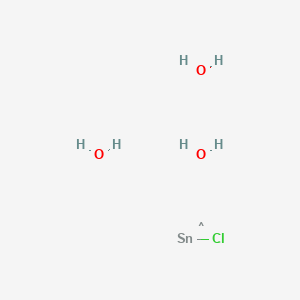
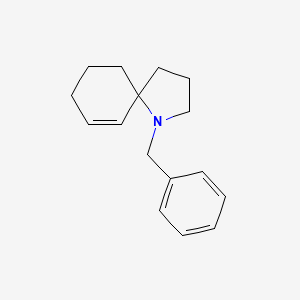
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)

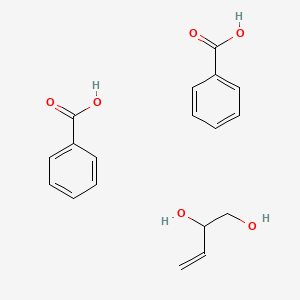

![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)

